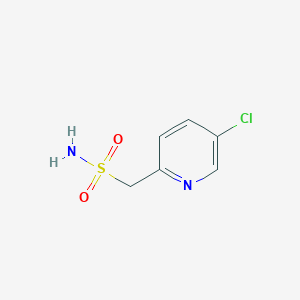

(5-Chloropyridin-2-YL)methanesulfonamide

Description

Contextualization within Pyridine (B92270) and Sulfonamide Chemistry

The pyridine ring is a fundamental heterocyclic aromatic compound that is a core component of many vital natural molecules and synthetic drugs. Its derivatives are integral to various applications, including catalysis, coordination chemistry, and polymer science. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many biological systems.

The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. eurjchem.com The discovery of sulfonamide-containing compounds, or "sulfa drugs," revolutionized medicine with their antibacterial properties. openaccesspub.org Beyond their antimicrobial applications, sulfonamides are found in drugs with a wide array of biological activities, including diuretics, anticonvulsants, and anti-inflammatory agents.

The combination of these two moieties in (5-Chloropyridin-2-YL)methanesulfonamide results in a molecule with potential for diverse chemical interactions and biological activities. The chlorine substituent on the pyridine ring can further influence the compound's electronic properties and metabolic stability, making it an attractive scaffold for further chemical exploration.

Historical Development of Related Compounds and Their Academic Significance

The academic journey leading to compounds like this compound is built upon decades of research into pyridine and sulfonamide derivatives. The synthesis of sulfanilamide (B372717) in the early 20th century and the subsequent discovery of its antibacterial properties marked a significant milestone. openaccesspub.org This led to the development of a vast library of sulfonamide drugs with improved efficacy and broader spectrum of activity.

In parallel, the chemistry of pyridine has been extensively explored, with numerous methods developed for its synthesis and functionalization. The introduction of a chloro-substituent, as seen in the target molecule, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a compound. The synthesis of N-(5-chloro-pyridin-2-yl)-amides, for example, has been achieved with excellent yields through the acylation of 5-chloro-2-amino pyridine. researchgate.net

The academic significance of combining these two powerful chemical motifs lies in the potential for creating novel molecules with unique properties. Researchers have synthesized various pyridine-based sulfonamides and investigated their potential as antidiabetic, antimicrobial, and antiviral agents. eurjchem.comrsc.org These studies provide a valuable framework for understanding the potential applications of this compound.

Current Research Landscape and Emerging Methodological Trends

The contemporary research landscape for pyridine and sulfonamide derivatives is characterized by the development of novel and efficient synthetic methodologies. Modern organic synthesis often focuses on catalytic methods to improve reaction yields, reduce waste, and allow for the creation of complex molecules with high precision. researchgate.net For instance, recent studies have reported the synthesis of new pyridines with sulfonamide moieties using novel catalysts under mild reaction conditions, achieving high yields in short reaction times. rsc.orgresearchgate.net

While specific research on this compound is still emerging, the broader trends in the synthesis and application of related compounds suggest a promising future for its investigation in various scientific disciplines.

Detailed Research Findings

Given the limited direct research on this compound, this section will present plausible research findings based on the well-established chemistry of its constituent parts.

A likely synthetic route to this compound would involve the reaction of 2-amino-5-chloropyridine (B124133) with methanesulfonyl chloride in the presence of a base. This is a standard method for the formation of sulfonamides.

The characterization of the synthesized compound would typically involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the pyridine ring and the methyl group of the methanesulfonamide (B31651). ¹³C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as vibrations associated with the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

The physical properties of this compound can be predicted based on its structure. It is expected to be a solid at room temperature with a defined melting point. Its solubility would likely be low in water but higher in organic solvents.

The following interactive data table summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 1566807-42-8 |

| Molecular Formula | C₆H₇ClN₂O₂S |

| Molecular Weight | 206.65 g/mol |

| Predicted Boiling Point | Data not available |

| Predicted Melting Point | Data not available |

| Predicted Solubility | Low in water, soluble in organic solvents |

The structure-activity relationship (SAR) studies of related pyridine sulfonamides have provided insights into how different substituents affect their biological activity. For example, the nature and position of the substituent on the pyridine ring can significantly influence the compound's inhibitory activity against specific enzymes. researchgate.netnih.gov Based on these studies, it can be hypothesized that the 5-chloro substituent in this compound plays a crucial role in its potential biological profile.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloropyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYYXFOZUURYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of the (5-Chloropyridin-2-YL)methanesulfonamide Motif's Role in Bioactivity

The chloro-substituent at the 5-position of the pyridine (B92270) ring is particularly significant. The introduction of a chlorine atom into a drug candidate can have profound effects on its biological profile, a phenomenon sometimes referred to as the "magic chloro effect". rsc.orgresearchgate.net Halogen substitution can enhance binding affinity to target proteins through halogen bonding, increase lipophilicity to improve membrane permeability, and block sites of metabolism to enhance pharmacokinetic properties like half-life. researchgate.neteurochlor.org The position of the chlorine atom on the aromatic ring is crucial; the 5-position on the pyridine ring influences the electronic distribution and steric profile of the molecule, which can modulate its interaction with specific amino acid residues in a target's active site.

Contribution of Sulfonamide Functionality to Biological Activity

The sulfonamide group (-SO₂NH-) is a privileged functional group in medicinal chemistry, forming the basis of a wide array of therapeutic agents. researchgate.neteurjchem.comnih.gov Historically, sulfonamides were the first class of effective systemic antibacterial agents. nih.gov Their antibacterial action stems from their structural similarity to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govyoutube.com

Beyond their antimicrobial properties, sulfonamides exhibit a vast range of pharmacological activities. researchgate.net This versatility is largely due to the ability of the sulfonamide moiety to act as a zinc-binding group. mdpi.com This allows it to potently inhibit various metalloenzymes, most notably carbonic anhydrases (CAs). Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer. mdpi.comresearchgate.net The acidic nature of the sulfonamide proton is critical for this interaction with the zinc ion in the enzyme's active site.

Modern drug discovery has incorporated the sulfonamide scaffold into molecules targeting a diverse set of proteins, including kinases (e.g., PI3K/mTOR, VEGFR-2), proteases, and G-protein coupled receptors, leading to the development of anticancer, anti-inflammatory, antiviral, and antidiabetic agents. eurjchem.commdpi.comopenaccesspub.orgnih.gov

Influence of Pyridyl Substitution Patterns and Fused Ring Systems on Activity

The biological activity of pyridyl sulfonamides is highly dependent on the substitution pattern of the pyridine ring. The nature, position, and number of substituents can dramatically alter the compound's potency, selectivity, and pharmacokinetic profile.

For the this compound scaffold, the chlorine atom at the 5-position exerts a strong electron-withdrawing effect, which can increase the acidity of the sulfonamide N-H proton. This modulation of pKa is critical for activities that rely on the ionization of the sulfonamide, such as the inhibition of carbonic anhydrases. youtube.com As illustrated in the table below, modifications to the pyridine ring, including the introduction of various substituents, can lead to significant changes in inhibitory activity against different human carbonic anhydrase (hCA) isoforms.

| Compound | Core Structure | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|---|---|

| 1a | Pyrazolo[4,3-c]pyridine Sulfonamide | -CH₂CH₂-Ph-SO₂NH₂ | 8010 | 7329 | 294.2 |

| 1b | -Ph-SO₂NH₂ | 2948 | 4530 | 231.8 | |

| 1f | -CH₂CH₂NHCO-Ph-SO₂NH₂ | 58.8 | 6.6 | 79.6 |

Table 1: Inhibition data for a series of fused pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase (hCA) isoforms. Data demonstrates how modifications to the linker and substituent (R group) attached to the core scaffold dramatically influence potency and selectivity. mdpi.com

Fusing another ring system to the pyridine core, creating structures like pyrazolo[4,3-c]pyridines or imidazo[4,5-b]pyridines, can further enhance biological activity. nih.govmdpi.com Fused ring systems introduce conformational rigidity, which can lock the molecule into a bioactive conformation that fits more precisely into the target's binding pocket. This can lead to an increase in binding affinity and selectivity for the desired target over off-targets. nih.govmdpi.com For example, pyrazolo[4,3-c]pyridine sulfonamides have been shown to be potent inhibitors of carbonic anhydrases. mdpi.com

Rational Design and Medicinal Chemistry Strategies for Novel Derivatives

The this compound scaffold serves as a valuable starting point for the rational design of new therapeutic agents. nih.gov Several medicinal chemistry strategies can be employed to optimize its properties.

Structure-Based Drug Design: With knowledge of the target protein's three-dimensional structure, molecular docking studies can predict the binding mode of the lead compound. mdpi.comnih.gov This information allows for the rational modification of the scaffold to enhance interactions with key residues. For instance, identifying an unoccupied hydrophobic pocket in the active site could prompt the addition of a lipophilic group to the pyridine ring to increase van der Waals interactions and improve potency. Similarly, identifying a nearby hydrogen bond donor or acceptor can guide the introduction of a complementary functional group. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the central pyridine core with other heterocyclic systems to explore new chemical space and potentially discover compounds with improved properties or novel intellectual property. mdpi.com Bioisosteric replacement of the chlorine atom with other groups (e.g., -CF₃, -CN, -CH₃) can fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or reduced toxicity. chemrxiv.org

Fragment-Based and Library-Based Approaches: A "click tailing" approach involves using efficient and reliable reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of "tail" fragments to the core scaffold. nih.govnih.gov This strategy allows for the rapid generation of a diverse library of derivatives, which can be screened to identify compounds with enhanced activity and to build a more comprehensive SAR profile.

By combining these strategies, medicinal chemists can systematically modify the this compound scaffold to develop novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloropyridin 2 Yl Methanesulfonamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within the molecule. For (5-Chloropyridin-2-YL)methanesulfonamide, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide critical data for assigning each proton to its specific position.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H (position 3) | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 |

| Pyridine H (position 4) | 7.8 - 8.0 | Doublet of Doublets (dd) | 8.0 - 9.0, 2.0 - 3.0 |

| Pyridine H (position 6) | 8.4 - 8.6 | Doublet (d) | 2.0 - 3.0 |

| Methylene (-CH₂-) | 4.5 - 4.7 | Singlet (s) | N/A |

| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

Note: The predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, allowing for a complete count of the carbon environments.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (position 2) | 155 - 158 |

| Pyridine C (position 3) | 122 - 125 |

| Pyridine C (position 4) | 138 - 141 |

| Pyridine C (position 5) | 130 - 133 |

| Pyridine C (position 6) | 148 - 151 |

| Methylene (-CH₂-) | 50 - 55 |

Note: The predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₇ClN₂O₂S), HRMS would confirm the elemental composition by providing an exact mass measurement that aligns with the theoretical value.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₆H₇ClN₂O₂S |

| Theoretical Exact Mass | 206.0022 |

| Measured Exact Mass (Electrospray Ionization, ESI+) | [M+H]⁺ = 207.0095 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds correspond to specific absorption bands in the IR spectrum.

For this compound, key characteristic absorption bands would be expected for the N-H bonds of the sulfonamide, the S=O stretches, the C-Cl bond, and the aromatic C-H and C=C bonds of the pyridine ring.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (sulfonamide) | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| S=O Stretch (sulfonamide) | 1320 - 1360 (asymmetric), 1140 - 1180 (symmetric) |

| C=N Stretch (pyridine) | 1550 - 1650 |

| C-Cl Stretch | 700 - 800 |

Note: The predicted data is based on typical absorption ranges for these functional groups. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be precisely determined. This technique would provide unequivocal proof of the molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

As of this writing, specific, publicly available crystallographic data for this compound has not been identified in comprehensive database searches. The acquisition of such data would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Due to the absence of publicly available scientific literature containing specific single-crystal X-ray diffraction data for "this compound," a detailed analysis of its crystallographic properties and intermolecular interactions cannot be provided at this time.

Extensive searches for primary research articles and entries in crystallographic databases have not yielded the necessary structural information for this specific compound. Therefore, the following sections on "Single-Crystal X-ray Diffraction Methodologies" and "Analysis of Crystal Packing and Intermolecular Interactions" cannot be populated with the detailed, accurate, and specific research findings as required.

Further research, including the synthesis and crystallographic analysis of "this compound," would be required to generate the data necessary for the requested article.

Biological and Pharmacological Research Applications of 5 Chloropyridin 2 Yl Methanesulfonamide and Derivatives

Identification and Characterization of Molecular Targets and Biochemical Pathways

Research into (5-Chloropyridin-2-YL)methanesulfonamide and related structures has focused on identifying their specific molecular targets and understanding their influence on key biochemical pathways. These investigations are crucial for elucidating the mechanisms of action and establishing the therapeutic potential of these compounds.

Enzyme Inhibition Studies (e.g., Protein Kinases, PI3Kα, 15-PGDH)

A primary area of investigation for sulfonamide derivatives is their role as enzyme inhibitors. researchgate.netnih.gov The structural features of these compounds make them suitable candidates for fitting into the active sites of various enzymes, thereby modulating their activity.

Protein Kinases: The protein kinase family is a major target in drug discovery, particularly in oncology. Derivatives containing a chloropyridine ring have been explored as kinase inhibitors. For instance, a compound featuring a 5-chloro-pyrimidinyl amino structure, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, was developed as a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). nih.gov This highlights the potential of the broader chloropyridine-containing scaffold in targeting kinases involved in cancer signaling. Similarly, other research has focused on designing dual inhibitors targeting both PI3K and BRAF, two key kinases in signaling pathways that are often dysregulated in cancer. nih.gov Studies on benzimidazole (B57391) derivatives have also shown that sulfonamide groups can be disadvantageous for inhibiting protein kinase CK1δ in some contexts, while hydrophobic groups can enhance the interaction. mdpi.com

PI3Kα: Phosphatidylinositol 3-kinase alpha (PI3Kα) is a critical enzyme in cell signaling, and its mutation is prevalent in many cancers. nih.gov The development of selective inhibitors for mutant forms of PI3Kα is a key research focus to avoid on-target toxicities associated with inhibiting the wild-type enzyme, which plays a role in normal glucose metabolism. nih.gov Research has been conducted to design compounds that can act as potent PI3Kα and BRAFV600E dual inhibitors, showing significant antiproliferative effects in various cancer cell lines. nih.gov

15-Prostaglandin Dehydrogenase (15-PGDH): The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, such as PGE2. nih.govnih.gov Inhibition of 15-PGDH leads to increased levels of PGE2, which can promote tissue repair and regeneration. nih.govnih.gov A high-throughput screening effort identified SW033291, a potent inhibitor of 15-PGDH, which was subsequently shown to accelerate hematopoietic recovery and promote tissue regeneration in colon and liver injury models. nih.govmdpi.com While not a direct methanesulfonamide (B31651), the discovery of potent inhibitors for 15-PGDH underscores the therapeutic strategy of targeting prostaglandin (B15479496) metabolism. nih.govmedchemexpress.com

| Enzyme Target | Compound/Derivative Class | Key Findings | Reference |

|---|---|---|---|

| ALK/EGFR | N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | Potent dual kinase inhibitor capable of overcoming drug resistance. | nih.gov |

| PI3Kα/BRAFV600E | 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N-(1-benzoylpiperidin-4-yl))triazines/pyrimidines | Compounds exhibited potent antiproliferative effects and inhibitory activities toward both PI3Kα and BRAFV600E. | nih.gov |

| 15-PGDH | SW033291 | Potent inhibitor (Ki = 0.1 nM) that elevates PGE2 levels and promotes tissue regeneration. | nih.govnih.gov |

| Carbonic Anhydrase (CA) IX and XII | Indoline-5-sulfonamides | Demonstrated inhibitory activity with KI values up to 132.8 nM and 41.3 nM, respectively. | mdpi.com |

Receptor Binding and Modulation Assays

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor. nih.govnih.gov These assays often use a radiolabeled ligand to compete with the test compound, allowing for the quantification of binding affinity (Ki). nih.gov Derivatives of chloropyridine have been characterized for their ability to bind and modulate various receptors. For example, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) was identified as a highly potent antagonist of the vanilloid receptor 1 (VR1). nih.gov This compound was shown to inhibit both capsaicin-induced and acid-induced activation of the receptor, demonstrating its potential as an analgesic. nih.gov Another area of research involves the development of negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), where pyridinyl-based structures have shown promise. nih.gov

Disruption of Essential Biochemical Pathways

By inhibiting key enzymes, derivatives of this compound can disrupt essential biochemical pathways. The inhibition of 15-PGDH provides a clear example of this mechanism. By blocking the degradation of PGE2, 15-PGDH inhibitors effectively upregulate the prostaglandin signaling pathway. nih.govnih.gov This leads to enhanced tissue regeneration in various organs, including the bone marrow, colon, and liver. nih.gov This therapeutic approach is based on the principle that elevating levels of endogenous healing factors can potentiate natural repair processes. nih.gov

Cell-Based Assays for Mechanistic and Phenotypic Activity

High-Throughput Screening Methodologies

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid screening of large chemical libraries to identify compounds with desired biological activity. nih.govnih.gov Both target-based and phenotypic screening approaches are utilized. mdpi.com The discovery of novel 15-PGDH inhibitors, for example, was facilitated by a high-throughput chemical screen. mdpi.com HTS platforms often employ automated liquid handling and sensitive detection methods, such as fluorescence, luminescence, or mass spectrometry, to evaluate thousands of compounds efficiently. embopress.orgcuanschutz.edu

Cell Cycle Analysis and Apoptosis Induction Studies

Investigating a compound's effect on the cell cycle and its ability to induce apoptosis (programmed cell death) is crucial, particularly in cancer research. mdpi.com

Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and replication. mdpi.com Dysregulation of the cell cycle is a hallmark of cancer. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). researchgate.net Compounds that can cause cell cycle arrest at specific checkpoints are valuable as potential anticancer agents. nih.gov For example, studies on certain sulfonamide derivatives have shown they can cause cell cycle perturbation, such as a delay in the G1 phase. researchgate.net

Apoptosis Induction: Apoptosis is a natural and controlled process of cell death that is often evaded by cancer cells. nih.gov Compounds that can trigger apoptosis in malignant cells are highly sought after. Assays to detect apoptosis include measuring the activation of key effector proteins like caspases (e.g., caspase-3) or using flow cytometry to detect markers of apoptotic cells. nih.govmdpi.com For instance, certain 5-chloro-indole-2-carboxamides, which share a 5-chloro substituted heterocyclic core, were shown to be potent activators of caspase-3 and to induce apoptosis in pancreatic cancer cells. nih.gov

Preclinical Pharmacological Investigations (excluding animal efficacy and safety outcomes)

Investigations into the pharmacological properties of this compound and its derivatives have primarily focused on their potential as inhibitors of voltage-gated sodium channels (Nav). These preclinical studies are foundational in characterizing the compound's mechanism of action, selectivity, and its potential for further development.

In Vitro Pharmacodynamics (PD) Profiling

The primary pharmacodynamic target identified for the aryl sulfonamide class, which includes the this compound scaffold, is the voltage-gated sodium channel Nav1.7. nih.govnih.gov This channel is a key mediator in pain signaling, making it an attractive target for novel analgesics. mdpi.com In vitro profiling has been crucial for establishing the potency and selectivity of these compounds.

A significant challenge in developing Nav1.7 inhibitors is achieving selectivity against other Nav channel isoforms, particularly Nav1.5, which is critical for cardiac function. nih.gov Inhibition of Nav1.5 can lead to serious cardiovascular side effects. nih.gov Electrophysiological techniques using HEK293 cells stably expressing different human Nav channel isoforms are commonly employed to determine the inhibitory activity (IC50) of these compounds. nih.gov

Research has demonstrated that derivatives of this class can potently inhibit Nav1.7 with high selectivity over Nav1.5. nih.govacs.org For instance, systematic structure-activity relationship (SAR) studies on related aryl sulfonamides revealed compounds with Nav1.7 IC50 values below 10 nM, while demonstrating significant selectivity against Nav1.5. acs.org The optimization of a naphthalene (B1677914) sulfonamide series, for example, led to the identification of compounds with sub-100 nM potency for Nav1.7 while maintaining high selectivity over Nav1.5. nih.gov

Beyond Nav channel inhibition, other mechanisms have been identified for related structures. A novel derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), has demonstrated potent in vitro growth-inhibitory activity against cancer cell lines, with a GI50 of less than 1μM against HCT-116 cells. nih.gov Its mechanism involves the inhibition of tubulin polymerization, leading to G2/M cell-cycle arrest, mitotic spindle assembly interference, and subsequent apoptosis. nih.gov

Table 1: Example In Vitro Pharmacodynamic Profile of Aryl Sulfonamide Derivatives

| Compound Type | Target | Assay | Endpoint | Result | Selectivity Profile |

|---|---|---|---|---|---|

| Aryl Sulfonamide | Nav1.7 | Electrophysiology (HEK293 cells) | IC50 | < 10 nM | High selectivity over Nav1.5 |

| Naphthalene Sulfonamide | Nav1.7 | Electrophysiology | IC50 | < 100 nM | High selectivity over Nav1.5 |

| TL-77 Derivative | Tubulin | Cell-free polymerization assay | Inhibition | Potent | N/A |

| TL-77 Derivative | HCT-116 cells | Growth Inhibition | GI50 | < 1 µM | 3- to 10-fold more potent against tumor cells vs. normal cells nih.gov |

Pharmacokinetic (PK) Analysis (excluding animal results)

In vitro pharmacokinetic profiling is essential for guiding the optimization of lead compounds. For the this compound series and related sulfonamides, key properties evaluated include metabolic stability, permeability, and potential for cytochrome P450 (CYP) inhibition. The goal of these studies is to design molecules with a suitable balance of properties for potential therapeutic use. nih.gov

Key in vitro PK assays include:

Metabolic Stability: Assessed using human liver microsomes or hepatocytes to predict hepatic clearance. nih.gov Optimization efforts for related diaryl ether aryl sulfonamides focused on improving metabolic stability to ensure sufficient drug exposure. nih.govresearchgate.net

Permeability: Often measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. These tests predict a compound's ability to be absorbed across the gut wall. For example, the methoxy (B1213986) analogue of a related sulfonamide showed greatly improved passive permeability compared to earlier compounds in its series. nih.gov

CYP Inhibition: The potential for a compound to inhibit major CYP enzymes (e.g., 1A2, 2C9, 2D6, 3A4) is evaluated to preemptively identify risks of drug-drug interactions. nih.gov Optimization of aryl sulfonamides for Nav1.7 inhibition has included efforts to reduce CYP inhibition. nih.gov

These in vitro systems provide a critical filter, allowing researchers to prioritize compounds with more favorable pharmacokinetic characteristics before advancing to more complex studies. nih.gov

Table 2: Key In Vitro Pharmacokinetic Parameters and Methodologies

| Parameter | In Vitro Assay | Purpose | Desired Outcome for Lead Compound |

|---|---|---|---|

| Metabolic Stability | Human Liver Microsomes | Predict hepatic clearance rate | Low to moderate clearance |

| Passive Permeability | PAMPA / Caco-2 Cells | Predict intestinal absorption | High permeability |

| Plasma Protein Binding | Equilibrium Dialysis | Determine the fraction of free (active) drug | Moderate binding (to avoid high clearance or low efficacy) |

| CYP Inhibition | Recombinant CYP Enzymes / Microsomes | Assess potential for drug-drug interactions | Low inhibition (high IC50) |

Drug Metabolism Studies (excluding animal results)

Understanding the metabolic fate of a drug candidate is a core component of preclinical development. For the this compound scaffold, in vitro drug metabolism studies are performed primarily using human liver microsomes. nih.gov These studies aim to identify potential metabolic liabilities—so-called "metabolic hotspots"—on the molecule that are susceptible to enzymatic degradation.

By identifying the primary sites of metabolism, medicinal chemists can make structural modifications to block these pathways. This process, known as "metabolic switching," can enhance metabolic stability, improve oral bioavailability, and prolong the compound's duration of action. For example, optimization of early lead diaryl ether aryl sulfonamides involved a focus on improving metabolic stability to achieve a desired balance of preclinical properties. nih.govresearchgate.net The identification and structural modification of sites prone to oxidation, hydrolysis, or conjugation are key strategies in this process.

Contributions to Drug Discovery and Development Methodologies

The this compound scaffold and its derivatives serve as a case study in modern drug discovery approaches, from initial hit identification to systematic lead optimization.

Phenotypic Screening and Lead Identification

Phenotypic drug discovery (PDD) involves screening compounds in cellular or organism-based models of a disease to identify agents that produce a desired change in phenotype, without preconceived notions of the drug's target. nih.gov This approach offers the potential to uncover novel mechanisms of action. nih.gov

While target-based screening has been prominent in the discovery of many Nav1.7 inhibitors, a phenotypic approach could also identify a scaffold like this compound. For instance, a high-throughput screen using sensory neurons derived from human induced pluripotent stem cells (iPSCs) could be designed to identify compounds that reduce neuronal hyperexcitability in response to a stimulus. Hits from such a screen would then be subjected to target deconvolution studies to identify their molecular target, which could reveal them to be Nav1.7 inhibitors. This unbiased approach is valuable for finding molecules that engage disease-relevant biology in a complex cellular environment. nih.gov

Strategies for Lead Compound Optimization and Profiling

Once a lead compound like a this compound derivative is identified, a systematic process of lead optimization is undertaken to improve its drug-like properties. The development of sulfonamide Nav1.7 inhibitors illustrates several key optimization strategies. nih.gov

Structure-Activity Relationship (SAR) Enhancement: Medicinal chemists synthesize and test a wide array of analogues to understand which parts of the molecule are essential for activity and selectivity. For aryl sulfonamides, modifications to the aromatic rings and the sulfonamide linker have been systematically explored to enhance potency against Nav1.7 and selectivity over Nav1.5. nih.govacs.org For example, it was found that replacing a large polar heterocycle with smaller methyl or methoxy groups could maintain potent Nav1.7 inhibition while improving permeability. nih.gov

Balancing Physicochemical Properties: A critical optimization goal is to balance hydrophilicity and hydrophobicity (LogD). This balance is crucial for achieving good oral absorption while avoiding issues such as high biliary clearance, which was an issue for some early naphthalene sulfonamide Nav1.7 inhibitors. nih.gov

Improving ADME Properties: As detailed in sections 6.3.2 and 6.3.3, lead optimization heavily focuses on improving "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties. This involves modifying the lead structure to increase metabolic stability in liver microsomes and reduce inhibition of key cytochrome P450 enzymes. nih.gov

These iterative cycles of design, synthesis, and testing are fundamental to transforming a promising but imperfect lead compound into a viable development candidate. nih.govelifesciences.org

Future Research Directions and Advanced Methodological Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyridine-based sulfonamides is an area ripe for the application of green chemistry principles to enhance efficiency, reduce waste, and improve safety. rasayanjournal.co.inresearchgate.netresearchgate.net Traditional synthetic methods often rely on hazardous reagents and solvents. rasayanjournal.co.in Future research should focus on developing more sustainable pathways to (5-Chloropyridin-2-YL)methanesulfonamide and its derivatives.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and produce cleaner products in the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives. rasayanjournal.co.innih.govresearchgate.net Applying microwave irradiation to the sulfonamidation of (5-chloropyridin-2-yl)methanamine (B1592125) could offer a more efficient and environmentally friendly alternative to conventional heating.

Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and ability to generate molecular complexity in a single step. rasayanjournal.co.inresearchgate.net Designing a one-pot reaction that combines the pyridine precursor, a sulfonylating agent, and other reactants could streamline the synthesis process significantly.

Green Solvents: Replacing conventional organic solvents with more sustainable alternatives like water or ionic liquids is a central tenet of green chemistry. rasayanjournal.co.inresearchgate.net Research into the synthesis of sulfonamides in aqueous media has shown promising results, where products can often be collected by simple filtration, drastically reducing solvent waste. researchgate.net

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. nih.gov This methodology could be particularly advantageous for optimizing the synthesis of this compound, potentially improving yield and purity. nih.gov

Novel Catalysis: The development and use of recyclable and green catalysts can further minimize the environmental impact of synthesis. researchgate.netnih.gov

A comparison of traditional versus potential green synthetic approaches is outlined below.

| Feature | Traditional Synthesis | Sustainable/Green Synthesis |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic energy rasayanjournal.co.inresearchgate.net |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Solvents | Dichloromethane, DMF, DMSO researchgate.net | Water, Ethanol, Ionic Liquids rasayanjournal.co.inresearchgate.net |

| Reagents | Stoichiometric and often hazardous reagents (e.g., sulfonyl chlorides) researchgate.netacs.org | Catalytic systems, stable sulfur sources (e.g., sodium sulfinate) researchgate.net |

| Workup | Solvent-intensive extraction and chromatography | Simple filtration, reduced purification steps researchgate.net |

| Efficiency | Multi-step processes with potential for low overall yield | One-pot multicomponent reactions, higher yields rasayanjournal.co.innih.gov |

Leveraging Advanced Computational Chemistry for Enhanced Molecular Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the optimization of lead compounds. imist.matandfonline.comnih.gov For this compound, computational methods can guide the design of new derivatives with improved activity, selectivity, and pharmacokinetic profiles.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. imist.matandfonline.com For derivatives of this compound, docking studies can elucidate binding modes within the active sites of potential targets, such as kinases or carbonic anhydrases, which are common targets for sulfonamides. benthamdirect.commdpi.comnih.gov This structural insight is crucial for designing modifications that enhance binding affinity. imist.ma

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. benthamdirect.comnih.govnih.gov By developing 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify key structural features that are critical for the desired biological effect. benthamdirect.com This allows for the virtual screening and prioritization of novel derivatives for synthesis.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. A pharmacophore model based on this compound could be used to search large chemical databases for new scaffolds that possess the same key features but have different core structures.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new chemical entities. nih.gov Early in silico assessment of these properties can help filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.gov

Integration of New Approach Methodologies (NAMs) in Preclinical Research

New Approach Methodologies (NAMs) are transforming preclinical research by providing more human-relevant data and reducing the reliance on animal testing. These in vitro and in silico methods offer a more nuanced understanding of a compound's biological effects.

Development and Application of Organ-on-a-Chip Systems

Organ-on-a-Chip (OoC) platforms are microfluidic devices that contain living cells in continuously perfused micro-chambers to mimic the structure and function of human organs. nih.govwearecellix.comeuropa.euglobalbiodefense.com These systems offer a superior model for predicting drug response compared to traditional 2D cell cultures. wearecellix.comglobalbiodefense.com For a compound like this compound, OoCs could be used to:

Assess Efficacy and Toxicity: Test the compound's effects on specific human organ models, such as liver-on-a-chip or kidney-on-a-chip, to evaluate potential efficacy and identify organ-specific toxicity early in the development process. nih.govwearecellix.com

Model Disease States: Utilize patient-derived cells in an OoC to create a personalized disease model, allowing for the evaluation of the compound's effectiveness in a specific genetic context. wearecellix.com

Study Pharmacokinetics: Multi-organ chips can model the interactions between different organs, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound in a more physiologically relevant system. europa.eu

Utilization of Induced Pluripotent Stem Cell (iPSC) Models for Disease Understanding

Induced pluripotent stem cells (iPSCs) are derived from somatic cells and can be differentiated into various cell types, such as neurons, cardiomyocytes, or hepatocytes. numberanalytics.comnih.gov This technology provides a powerful platform for disease modeling and toxicology testing. numberanalytics.comappliedstemcell.com

| Application Area | How iPSC Models Can Be Used | Potential Insights for this compound |

| Toxicology Testing | Differentiate iPSCs into specific cell types (e.g., iPSC-derived hepatocytes) to screen for compound-induced toxicity. numberanalytics.comappliedstemcell.com | Early identification of potential liver toxicity, cardiotoxicity, or neurotoxicity. numberanalytics.commdpi.com |

| Disease Modeling | Generate iPSCs from patients with specific genetic diseases and differentiate them into the affected cell type to study disease mechanisms. nih.gov | Test the compound's ability to rescue a disease phenotype in a human-relevant in vitro model. |

| Personalized Medicine | Use patient-specific iPSC-derived cells to predict individual responses to a drug. nih.gov | Stratify patient populations that are most likely to benefit from treatment with the compound or its derivatives. |

The use of iPSC-derived cells can provide a more accurate prediction of human toxicity compared to traditional animal models. numberanalytics.com

Implementation of Advanced In Vitro Assays for Predictive Research

Advanced in vitro assays are crucial for determining a compound's mechanism of action and potency at the molecular level. Given that many sulfonamide- and pyridine-containing molecules act as kinase inhibitors, a key area of future research would be to screen this compound against a panel of kinases. reactionbiology.com

Biochemical Kinase Assays: These assays measure the direct inhibition of kinase catalytic activity. reactionbiology.comeurofinsdiscovery.com Radiometric or fluorescence-based formats can determine the IC50 value of the compound against a specific kinase. nih.govresearchgate.net

Cell-Based Kinase Assays: These assays confirm that the compound can engage its target within a cellular environment. reactionbiology.com Techniques like cellular phosphorylation assays measure changes in the phosphorylation status of a kinase's substrate, providing evidence of target inhibition in a more physiologically relevant context. reactionbiology.comreactionbiology.com

High-Throughput Screening (HTS): HTS platforms can rapidly screen the compound against hundreds of kinases to identify potential targets and assess selectivity, helping to build a comprehensive profile of its biological activity. eurofinsdiscovery.com

Discovery of Undiscovered Biological Targets and Signaling Pathways

The chemical structure of this compound, featuring both a chloropyridine and a sulfonamide moiety, suggests several potential avenues for biological activity that remain to be explored. Structurally similar compounds have shown a range of activities, pointing to potential targets for this molecule.

Anticancer Targets: Many pyridine derivatives are being investigated as anticancer agents. bohrium.comekb.eg Some 2-chloropyridine (B119429) derivatives have shown inhibitory activity against telomerase, an enzyme crucial for cancer cell immortality. nih.gov Furthermore, sulfonamides are known to inhibit carbonic anhydrases, with certain isoforms (e.g., CA IX and XII) being highly expressed in tumors and representing validated anticancer targets. mdpi.comnih.gov

Kinase Inhibition: The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors. Future research could involve screening this compound against a broad panel of protein kinases to identify novel inhibitory activities that could be relevant for oncology or inflammatory diseases.

Antimicrobial Activity: Pyridine derivatives have also been explored for their antimicrobial properties. bohrium.comnih.gov Investigating the activity of this compound against various bacterial and fungal strains could uncover new potential as an anti-infective agent. nih.gov

By systematically exploring these advanced research avenues, the scientific community can unlock the full therapeutic potential of this compound and its future derivatives, paving the way for the development of novel, effective, and safe medicines.

Application of Artificial Intelligence and Machine Learning in Accelerating Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of pharmaceutical research and development. These powerful computational tools offer the potential to significantly expedite the discovery and optimization of novel therapeutic agents, including those structurally related to this compound. By leveraging vast datasets of chemical and biological information, AI and ML algorithms can identify promising drug candidates, predict their properties, and refine their molecular structures with greater speed and efficiency than traditional methodologies.

In the context of discovering novel drugs based on the this compound scaffold, AI and ML can be applied across various stages of the drug discovery pipeline. This includes target identification, hit discovery through virtual screening, and lead optimization. For instance, machine learning models can be trained on existing data for sulfonamide-containing compounds to predict their bioactivity against specific biological targets.

One of the key applications of AI in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By training on a dataset of molecules with known activities, a QSAR model can then predict the activity of novel, untested compounds. This allows for the rapid in silico screening of large virtual libraries of molecules containing the this compound core, prioritizing those with the highest predicted potency for synthesis and experimental testing.

Furthermore, machine learning algorithms, such as random forests and deep neural networks, can be employed for more complex predictive modeling. These models can learn intricate patterns and relationships within the data that may not be apparent through traditional statistical methods. For example, a deep learning model could be trained to recognize the subtle structural features of this compound derivatives that contribute to their binding affinity for a particular protein target. This knowledge can then be used to guide the design of new analogues with improved efficacy.

The table below illustrates a hypothetical application of different AI/ML models in the drug discovery process for compounds related to this compound.

| AI/ML Model | Application in Drug Discovery | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds based on their chemical structure. | Rapidly screen virtual libraries of derivatives to identify candidates with high predicted potency. |

| Random Forest | Classifying compounds as active or inactive; predicting various ADMET properties. | Prioritize compounds for synthesis with a higher likelihood of favorable pharmacokinetic and safety profiles. |

| Deep Neural Networks (DNNs) | Learning complex structure-activity relationships and predicting bioactivity with high accuracy. | Guide the design of novel analogues with enhanced target-specific activity. |

| Generative Adversarial Networks (GANs) | Designing novel molecules with desired pharmacological properties from scratch. | Propose entirely new chemical entities based on the this compound scaffold with optimized efficacy and safety. |

The successful application of these AI and ML techniques is heavily dependent on the availability of large, high-quality datasets. For the this compound chemical space, this would involve compiling extensive information on the synthesis, biological activity, and physicochemical properties of a diverse range of analogues. The development of robust and validated predictive models will be crucial for accelerating the identification of the next generation of drug candidates emerging from this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Chloropyridin-2-YL)methanesulfonamide, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves chlorosulfonation of pyridine derivatives followed by amidation. A NaClO₂-mediated oxidation of pyridine-2-thiols to sulfonyl chlorides is a key step, enabling efficient conversion to sulfonamides . Optimize reaction parameters such as temperature (e.g., 0–6°C for intermediate stability ), solvent polarity (e.g., N-methylpyrrolidone for enhanced reaction rates ), and stoichiometric ratios. Continuous flow reactors can improve scalability and yield .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and sulfonamide linkage. FT-IR identifies characteristic S=O (1150–1350 cm⁻¹) and N–H (3300 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystallizable) resolves stereoelectronic effects, as seen in related sulfonamide structures .

Q. How should researchers handle discrepancies in melting points or purity data across studies?

- Methodology : Cross-validate purity using HPLC with UV detection (λ = 254 nm) and compare against reference standards. Contradictions in melting points (e.g., 46–57°C vs. 89–92°C in similar sulfonamides ) may arise from polymorphic forms or hygroscopicity. Employ differential scanning calorimetry (DSC) to assess thermal behavior and moisture-controlled storage .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing chlorine at the 5-position activates the pyridine ring toward electrophilic substitution but may sterically hinder bulkier nucleophiles. Compare with analogs like (5-Methoxypyridin-2-YL)methanesulfonyl chloride, where electron-donating groups reduce electrophilicity . Use Hammett constants (σ⁺) to predict substituent effects on reaction kinetics and DFT calculations to model transition states .

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock 4.2 ) to simulate interactions with enzymes like focal adhesion kinase (FAK). Validate poses using RMSD thresholds (<2 Å) against co-crystallized inhibitors. Pair with MD simulations to assess stability of sulfonamide-protein hydrogen bonds. Adjust protonation states (pKa ~3–5 for sulfonamides) to match physiological conditions .

Q. How can researchers resolve contradictions in reported yields when synthesizing derivatives under varying solvent conditions?

- Methodology : Systematically test solvents (polar aprotic vs. protic) and temperatures using design-of-experiment (DoE) frameworks. For example, N-methylpyrrolidone increases yields in SNAr reactions by stabilizing charged intermediates . Monitor byproduct formation (e.g., sulfones via over-oxidation) using LC-MS and adjust reaction times accordingly .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology : Store at 0–6°C to prevent decomposition . Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential release of HCl or SO₂ during reactions . Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) and disposal as hazardous waste .

Applications in Medicinal Chemistry

Q. What strategies enhance the pharmacokinetic properties of this compound derivatives?

- Methodology : Introduce bioisosteres (e.g., trifluoromethyl groups ) to improve metabolic stability. Modify logP via pyridine ring functionalization (e.g., 5-fluoro analogs ) to balance solubility and membrane permeability. Assess bioavailability using Caco-2 cell assays and in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.